1-(フラン-2-イルメチル)アゼチジン-3-アミン

概要

説明

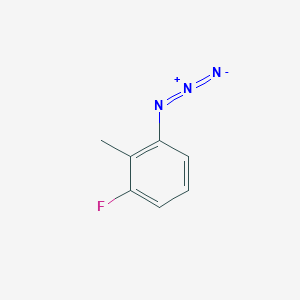

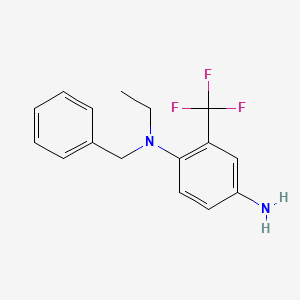

1-(Furan-2-ylmethyl)azetidin-3-amine is a chemical compound that is part of a class of molecules known as heterocyclic amines . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine and similar compounds has been described in the literature. The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction. This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(Furan-2-ylmethyl)azetidin-3-amine include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition . Further diversification of novel heterocyclic amino acid derivatives is achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .科学的研究の応用

環境科学

この化合物は、フラン部分を有することから、潜在的な生分解性を有するため、環境に優しい用途での使用が検討されています。例えば、生分解性プラスチックやその他の材料の合成の出発点となり、汚染の削減と持続可能性の促進に貢献する可能性があります。

これらの用途はそれぞれ、「1-(フラン-2-イルメチル)アゼチジン-3-アミン」のユニークな化学構造を活用し、科学研究のさまざまな分野で革新的な解決策を探求しています。 この化合物の汎用性は、さまざまな科学的取り組みを進める上で貴重な資産としての可能性を示しています .

Safety and Hazards

将来の方向性

The efficient synthesis of useful amines from biomass-based furan compounds and their derivatives over heterogeneous catalysts is a topic of ongoing research . The development of more efficient and stable heterogeneous catalysts is a key area of focus . The future research direction and development trend of the efficient synthesis for bio-based amines are being prospected .

生化学分析

Biochemical Properties

1-(Furan-2-ylmethyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antibacterial activity, which suggests interactions with bacterial enzymes and proteins. The nature of these interactions often involves inhibition of bacterial growth by interfering with essential bacterial enzymes .

Cellular Effects

The effects of 1-(Furan-2-ylmethyl)azetidin-3-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antibacterial properties indicate that it can disrupt bacterial cell signaling and metabolic pathways, leading to cell death .

Molecular Mechanism

At the molecular level, 1-(Furan-2-ylmethyl)azetidin-3-amine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s antibacterial activity is a result of its ability to bind to bacterial enzymes, thereby inhibiting their function and preventing bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Furan-2-ylmethyl)azetidin-3-amine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 1-(Furan-2-ylmethyl)azetidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

1-(Furan-2-ylmethyl)azetidin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 1-(Furan-2-ylmethyl)azetidin-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affect its activity and function .

Subcellular Localization

The subcellular localization of 1-(Furan-2-ylmethyl)azetidin-3-amine is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .

特性

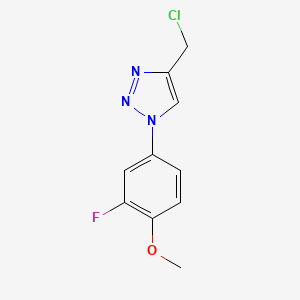

IUPAC Name |

1-(furan-2-ylmethyl)azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-7-4-10(5-7)6-8-2-1-3-11-8/h1-3,7H,4-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJPGYFOBVGLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466400.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466401.png)

![{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1466413.png)

![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)

![Benzyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1466419.png)

![4-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466421.png)